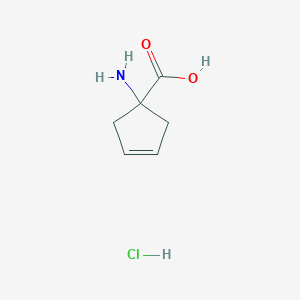

1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride

Description

Properties

IUPAC Name |

1-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-6(5(8)9)3-1-2-4-6;/h1-2H,3-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMUACFKZYTOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

This compound is utilized as a key building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new synthetic pathways.

Peptide Synthesis

In peptide synthesis, 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride serves as a precursor for the incorporation of non-standard amino acids, enhancing the diversity of peptide libraries used in drug discovery and development.

Biological Applications

Enzyme Interaction Studies

Research indicates that this compound interacts with specific enzymes, acting as a substrate for amino acid transporters. This interaction influences cellular uptake and metabolism, highlighting its role in biochemical pathways.

Cell Signaling Modulation

The compound has been shown to modulate signaling pathways involving kinases and phosphatases. This modulation can affect various cellular processes, including growth and differentiation.

Gene Expression Alteration

Studies suggest that this compound can alter gene expression related to amino acid metabolism. This effect may impact metabolic flux within cells, providing insights into metabolic regulation.

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic applications, particularly in developing drugs targeting specific molecular pathways. Its ability to influence enzyme activity and gene expression makes it a candidate for treating metabolic disorders and other diseases.

Neuroprotective Effects

Preliminary studies have indicated potential neuroprotective properties of this compound. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease research.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Interaction | Substrate for amino acid transporters | |

| Cell Signaling | Modulates kinases and phosphatases | |

| Gene Expression | Alters expression related to amino acid metabolism | |

| Dosage Response | Beneficial at low doses; toxic at high doses |

Case Study 1: Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress. This effect is attributed to its role in modulating intracellular signaling pathways involved in cell survival.

Case Study 2: Enzyme Interaction

Research has demonstrated that this compound acts as a substrate for specific amino acid transporters. Its interaction with these transporters significantly influences cellular uptake mechanisms, which could have implications for understanding metabolic disorders.

Mechanism of Action

The mechanism of action of 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride and related cyclic amino acid derivatives.

Table 1: Comparative Analysis of Structural and Functional Properties

Key Comparisons

Saturated cyclopentane derivatives (e.g., 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid HCl) lack conjugation, increasing rigidity but limiting electronic interactions .

Functional Group Modifications: The benzyloxy group in 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Stereochemical and Conformational Effects: The (1S,4R)-stereoisomer of 4-aminocyclopent-2-ene-1-carboxylic acid HCl demonstrates how stereochemistry influences biological activity, as enantiomers may interact differently with chiral receptors . The cyclopentene C=C bond at position 3 in the target compound stabilizes peptide β-turns, critical for mimicking bioactive conformations in drug design .

Salt Form and Solubility: Hydrochloride salts universally improve solubility compared to free bases (e.g., 1-AMINO-CYCLOPENT-3-ENECARBOXYLIC ACID), facilitating in vitro assays .

Research Findings

- Peptide Backbone Engineering: Replacement of leucine with 1-aminocyclopent-3-ene-1-carboxylic acid HCl in tripeptides induced a type II β-turn, critical for mimicking receptor-bound conformations .

- Commercial Availability: Several analogs (e.g., 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl) are discontinued (), suggesting challenges in synthesis or stability compared to the target compound .

Biological Activity

1-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride (ACPH) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of ACPH, focusing on its pharmacological effects, mechanisms of action, and applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

ACPH is characterized by its cyclopentene ring structure, which includes an amino group and a carboxylic acid moiety. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry.

1. Inhibition of Enzymatic Activity

Research indicates that ACPH and its analogs may act as inhibitors of specific enzymes, including GABA aminotransferase (GABA-AT), which is implicated in several neurological disorders. The inhibition of GABA-AT by ACPH analogs has been associated with potential therapeutic effects against addiction and anxiety disorders .

2. Plant Growth Regulation

ACPH has been studied for its role in regulating ethylene biosynthesis in plants. Ethylene is a critical hormone involved in various plant processes, including fruit ripening and stress responses. In silico studies suggest that ACPH derivatives can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is responsible for converting ACC to ethylene. This inhibition may enhance plant resistance to pathogens and improve post-harvest quality .

The biological activity of ACPH can be attributed to several mechanisms:

- Enzyme Inhibition : ACPH's structural features allow it to bind effectively to active sites on target enzymes, leading to decreased enzymatic activity.

- Modulation of Metabolic Pathways : By inhibiting ACO, ACPH alters the metabolic pathways associated with ethylene production, impacting plant growth and stress responses.

Case Studies

- Neuropharmacology : A study demonstrated that ACPH analogs significantly reduced the activity of GABA-AT in vitro, suggesting potential use as anxiolytics or antidepressants .

- Agricultural Applications : In trials with Arabidopsis thaliana, ACPH derivatives showed promising results in enhancing plant defense mechanisms against pathogens by modulating ethylene levels .

Table 1: Summary of Biological Activities of ACPH Derivatives

| Compound Name | Target Enzyme | Activity Type | Reference |

|---|---|---|---|

| ACPH | GABA-AT | Inhibitor | |

| ACPH | ACO | Inhibitor | |

| Methyl Derivative | GABA-AT | Inhibitor |

Table 2: Binding Affinities of ACPH Derivatives

| Compound Name | Binding Constant (M) | Target Enzyme |

|---|---|---|

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | 3.53×10^-4 | ACO |

| (E)-2-phenylcyclopropane-1-carboxylic acid | 2.54×10^-4 | ACO |

Q & A

Q. What are the recommended synthesis protocols for 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodology : Synthesis often involves amination of cyclopentene precursors. For example, analogous compounds (e.g., 3-cyclopropylpropan-1-amine hydrochloride) are synthesized using ammonia or amines under high-pressure conditions . Continuous flow reactors and automated systems can enhance yield and purity in scaled-up protocols .

- Purity Optimization : Use HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/water with 0.1% TFA) to monitor reaction progress. Recrystallization in ethanol/water mixtures improves crystallinity .

Q. How should researchers characterize the stereochemistry and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies stereochemistry via coupling constants (e.g., cyclopentene ring protons show distinct splitting patterns) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments. Orbitrap instruments provide ppm-level accuracy .

- X-ray Crystallography : Resolves absolute configuration for chiral centers .

Q. What safety precautions are critical during handling?

- Hazards : Analogous cyclopropane derivatives are classified as skin/eye irritants (GHS Category 2) and may cause respiratory irritation . Assume similar risks for the cyclopentene analog.

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; store in airtight containers at RT .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Troubleshooting :

- Impurity Analysis : LC-MS identifies byproducts (e.g., oxidation products from the cyclopentene double bond). Compare with synthetic intermediates .

- Dynamic Effects : Variable-temperature NMR assesses conformational exchange in the cyclopentene ring .

Q. What mechanistic insights exist for this compound’s role in enzyme inhibition studies?

- Hypothesis : The cyclopentene scaffold may mimic transition states in enzymatic reactions. For example, pyrazole hydrochloride derivatives inhibit cyclooxygenase via nucleophilic interactions .

- Experimental Design :

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or oxidases).

- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding modes to active sites .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Profiling :

- pH Studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Cyclopentene derivatives are prone to ring-opening at extremes .

- Thermal Analysis : TGA/DSC identifies decomposition thresholds (e.g., >150°C for cyclopropane analogs) .

Key Recommendations

- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IA column) is critical for isolating enantiomers .

- Ecotoxicology : Follow OECD 201/202 guidelines for aquatic toxicity testing, as cyclopentene derivatives may pose environmental risks .

- Contradictory Data : Always cross-validate using orthogonal techniques (e.g., NMR + X-ray) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.